molecular formula C8H9IO B3056372 1-(Iodomethyl)-4-methoxybenzene CAS No. 70887-29-5

1-(Iodomethyl)-4-methoxybenzene

Cat. No.: B3056372
CAS No.: 70887-29-5
M. Wt: 248.06 g/mol
InChI Key: DZOJRAXIUZWNIN-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-4-methoxybenzene is an organic compound with the molecular formula C8H9IO It is a derivative of benzene, where a methoxy group (-OCH3) is attached to the fourth carbon atom, and an iodomethyl group (-CH2I) is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)-4-methoxybenzene can be synthesized through several methods. One common method involves the iodination of 4-methoxybenzyl alcohol. The reaction typically proceeds as follows:

    Starting Material: 4-methoxybenzyl alcohol.

    Reagent: Iodine (I2) and a suitable oxidizing agent such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3).

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 4-methoxybenzyl alcohol, 4-methoxybenzonitrile, or 4-methoxybenzylamine.

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-methoxytoluene.

Scientific Research Applications

1-(Iodomethyl)-4-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: It is used in the preparation of functionalized materials with specific properties, such as polymers and resins.

    Biological Studies: It is employed in the study of biochemical pathways and the development of diagnostic tools.

Mechanism of Action

The mechanism of action of 1-(iodomethyl)-4-methoxybenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the iodomethyl group is reduced to a methyl group by the addition of hydrogen atoms.

Comparison with Similar Compounds

1-(Iodomethyl)-4-methoxybenzene can be compared with other similar compounds, such as:

    1-(Bromomethyl)-4-methoxybenzene: Similar structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the lower leaving group ability of bromine compared to iodine.

    1-(Chloromethyl)-4-methoxybenzene: Contains a chlorine atom instead of iodine. It is even less reactive than the bromine analog in nucleophilic substitution reactions.

    4-Methoxybenzyl alcohol: Lacks the halogen atom, making it less reactive in substitution reactions but useful as a starting material for the synthesis of halogenated derivatives.

The uniqueness of this compound lies in the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution reactions, allowing for the efficient introduction of various functional groups into the benzene ring.

Properties

IUPAC Name

1-(iodomethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOJRAXIUZWNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471801
Record name p-methoxybenzyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70887-29-5
Record name p-methoxybenzyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.7 ml (12.8 mmol) of 4-methoxybenzyl chloride (Fluka; Buchs/Switzerland) in 25 ml of acetone is stirred with 9.4 g (62.6 mmol) of sodium iodide at room temperature. Gas chromatography of the reaction mixture after 90 minutes indicates that the reaction is complete, and the reaction mixture is therefore poured onto ether and washed with 10% sodium thiosulfate solution and brine. Drying of the organic phase with Na2SO4 and concentration by evaporation yield the title compound; 1H-NMR (200 MHz, CD3OD: 3.78 (s, 3 H), 4.54 (s, 2 H), 6.8-6.95 and 7.2-7.4 (2m, each 2 H).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Iodomethyl)-4-methoxybenzene
Reactant of Route 2
1-(Iodomethyl)-4-methoxybenzene
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1-(Iodomethyl)-4-methoxybenzene
Reactant of Route 4
1-(Iodomethyl)-4-methoxybenzene
Reactant of Route 5
1-(Iodomethyl)-4-methoxybenzene
Reactant of Route 6
1-(Iodomethyl)-4-methoxybenzene

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